2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid
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Overview
Description
2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid is an organic compound that features a benzoic acid core with a p-tolylsulfanyl and acetylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid typically involves multi-step organic reactions. One possible route could be:
Synthesis of p-Tolylsulfanyl Acetyl Chloride: This can be achieved by reacting p-tolylthiol with acetyl chloride in the presence of a base such as pyridine.
Formation of Acetylamino Intermediate: The acetyl chloride derivative can then be reacted with an amine to form the acetylamino intermediate.
Coupling with Benzoic Acid: Finally, the acetylamino intermediate can be coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: May be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Materials Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the p-tolylsulfanyl and acetylamino groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylsulfanyl-acetylamino)-benzoic acid: Similar structure but with a methyl group instead of a p-tolyl group.
2-(2-Ethylsulfanyl-acetylamino)-benzoic acid: Similar structure but with an ethyl group instead of a p-tolyl group.
Uniqueness
2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid is unique due to the presence of the p-tolylsulfanyl group, which can impart distinct chemical and physical properties compared to its methyl or ethyl analogs
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11-6-8-12(9-7-11)21-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILBNORAAWCURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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